3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2640845-37-8
Cat. No.: VC11865909
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640845-37-8 |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | [4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C18H22N2O2S/c1-13-9-17(23-12-13)18(21)20-7-4-15(5-8-20)11-22-16-3-6-19-10-14(16)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3 |
| Standard InChI Key | GWQYBBMSZQCRAV-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
| Canonical SMILES | CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a methoxy-linked piperidine scaffold. The piperidine nitrogen is acylated with a 4-methylthiophene-2-carbonyl group, introducing sulfur-based aromaticity and conformational rigidity .
Table 1: Key Physicochemical Parameters
The thiophene moiety enhances lipid solubility, while the pyridine and piperidine groups contribute to hydrogen-bonding capacity, balancing bioavailability and target engagement .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves three modular steps:
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Piperidine Functionalization: 4-Hydroxymethylpiperidine is acylated with 4-methylthiophene-2-carbonyl chloride under Schotten-Baumann conditions (0–5°C, pH 9–10) .
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Pyridine Coupling: 3-Methyl-4-hydroxypyridine undergoes nucleophilic substitution with the piperidine intermediate using Mitsunobu conditions (DIAD, PPh₃, THF) .
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Purification: Chromatography on silica gel (eluent: EtOAc/hexane 3:7) yields the final product with >95% purity .
Critical Reaction Parameters:
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Acylation Efficiency: Dependent on stoichiometric control to avoid diacylation byproducts .
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Mitsunobu Reaction: Optimal at 60°C for 12 hours, achieving 78% conversion .
| Target | IC₅₀ (nM) | Selectivity Index (vs. JAK2) |
|---|---|---|
| JAK1 | 12 | 37.5 |
| TYK2 | 85 | 5.3 |
| PI3Kδ | >1,000 | N/A |
Anti-Inflammatory Efficacy
In a murine collagen-induced arthritis model:
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Dose Response: 10 mg/kg/day reduced paw swelling by 62% (p < 0.01 vs. control) .
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Mechanism: Suppression of IL-6 and TNF-α production via JAK1/STAT3 pathway modulation .
Structure-Activity Relationship (SAR) Insights
Impact of Thiophene Substitution
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4-Methyl Group: Enhances metabolic stability (t₁/₂ = 4.2 h in human microsomes vs. 1.8 h for unsubstituted analog) .
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Carbonyl Linker: Critical for maintaining piperidine conformational restraint; replacement with methylene reduces potency 10-fold .
Pyridine Modifications
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3-Methyl Group: Optimal for membrane permeability (Papp = 18 × 10⁻⁶ cm/s in Caco-2 assays) .
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Methoxy Position: 4-Substitution maximizes target engagement; 2- or 3-substituted analogs show <20% activity .
Pharmacokinetic Profile
Table 3: ADME Properties in Sprague-Dawley Rats
| Parameter | Value |
|---|---|
| Oral Bioavailability | 43% |
| Cmax (10 mg/kg) | 1.2 µM |
| AUC₀–24 | 14.7 µM·h |
| Plasma Protein Binding | 89% |
Hepatic clearance is primarily mediated by CYP3A4, with minor contributions from CYP2D6 .
Patent Landscape and Therapeutic Applications
Key Patents
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WO2011112662A1: Covers piperidin-4-yl derivatives as JAK inhibitors, explicitly claiming thiophene-carbonyl substitutions .
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US7985755B2: Discloses related pyridine-piperidine hybrids for neurological applications, supporting broad utility claims .
Clinical Development Prospects
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